molecular formula C13H17NO2 B1285030 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine CAS No. 76672-65-6

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine

Cat. No.: B1285030
CAS No.: 76672-65-6
M. Wt: 219.28 g/mol
InChI Key: MMVHCQZLXBLDEV-UHFFFAOYSA-N
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Description

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Virtual Screening and Breast Tumor Metastasis

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine, under the derivative name (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine 1 (IPR-1), was used in virtual screening targeting the urokinase receptor (uPAR). This led to the discovery of compounds that block angiogenesis and inhibit cell growth, particularly in breast MDA-MB-231 invasion, migration, and adhesion assays. These compounds are potential candidates for breast tumor metastasis treatment (Wang et al., 2011).

Organotin(IV) Derivatives and Biological Activities

A study focused on the synthesis of organotin(IV) derivatives using 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate. These compounds exhibited significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells, suggesting potential use in antimicrobial and anticancer therapies (Shaheen et al., 2018).

Structural and Electronic Properties

Research has been conducted on the structural and electronic properties of molecules containing this compound. These studies, which utilized density functional theory (DFT) and semi-empirical molecular orbital calculations, provide insights into the interaction of these molecules with their environment, relevant to their potential applications in various scientific fields (Essa & Jalbout, 2008).

Potential Anti-Malarial Agents

Certain derivatives of this compound have been identified as potential anti-malarial agents. The structural analysis of these derivatives showed the importance of specific substituents for generating anti-malarial activity, providing a basis for the development of new therapeutic agents (Cunico et al., 2009).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It carries the hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Biochemical Analysis

Biochemical Properties

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can lead to changes in metabolic pathways. The compound’s interaction with proteins can also affect their function and stability, leading to alterations in cellular processes .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Additionally, it can cause cell cycle arrest, further inhibiting the proliferation of cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions. This inhibition can lead to changes in gene expression and cellular metabolism. The compound’s ability to induce apoptosis is linked to its interaction with specific proteins involved in cell death pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibition of specific enzymes can lead to the accumulation or depletion of certain metabolites, altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-12-13(16-9-15-12)8-11(1)7-10-3-5-14-6-4-10/h1-2,8,10,14H,3-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVHCQZLXBLDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588785
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76672-65-6
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.